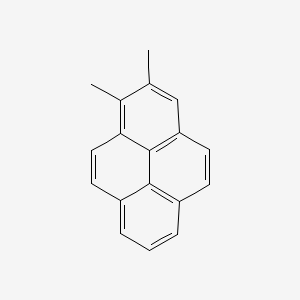
1,2-Dimethylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₄ It is a derivative of pyrene, where two methyl groups are substituted at the 1 and 2 positions of the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylpyrene can be synthesized starting from 1H-phenaleneThe specific reaction conditions and steps are detailed in the literature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described for laboratory synthesis, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly, electrophilic substitution reactions occur, where one of the hydrogen atoms in the aromatic ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Dimethylpyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research into the biological effects of polycyclic aromatic hydrocarbons often includes studies on this compound.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,2-Dimethylpyrene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylpyrene
- 1,2,3-Trimethylpyrene
- 2,7-Dimethylpyrene
Comparison
1,2-Dimethylpyrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1,3-Dimethylpyrene and 1,2,3-Trimethylpyrene, this compound has distinct electronic and steric effects that affect its behavior in chemical reactions .
Properties
CAS No. |
30582-03-7 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,2-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-10-15-7-6-13-4-3-5-14-8-9-16(12(11)2)18(15)17(13)14/h3-10H,1-2H3 |
InChI Key |
UOUUKBKHBOFSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















